1-Ethoxy-3-fluoro-2-nitrobenzene

Description

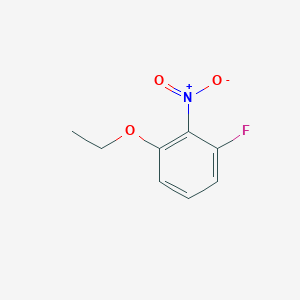

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCBMQYUILGWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-ethoxy-3-fluoro-2-nitrobenzene, a valuable nitroaromatic building block in organic synthesis. With a focus on practical utility for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of this versatile compound.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are of significant interest in medicinal chemistry and materials science.[1][2][3] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][4] The nitro group, a strong electron-withdrawing moiety, not only activates the aromatic ring for nucleophilic aromatic substitution but also serves as a versatile precursor to the amino group, a key functional group in a vast array of bioactive molecules.[5][6] this compound, with its unique substitution pattern, presents multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures.[1][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | AChemBlock[8] |

| CAS Number | 1233952-97-0 | Biosynth[9] |

| Molecular Formula | C₈H₈FNO₃ | Biosynth[9] |

| Molecular Weight | 185.15 g/mol | Biosynth[9] |

| Canonical SMILES | O=[O-] | Biosynth[9] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Poorly soluble in water; soluble in common organic solvents | Inferred from related compounds[10] |

Synthesis of this compound: A Plausible Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a reliable synthetic route can be proposed based on well-established Williamson ether synthesis protocols. This approach involves the reaction of a suitable fluoronitrophenol with an ethylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most probable synthetic strategy involves the O-ethylation of 3-fluoro-2-nitrophenol. The phenolic proton is acidic and can be readily deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis reactions of similar phenols. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

3-Fluoro-2-nitrophenol

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10-20 mL per gram of phenol).

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, a predicted ¹H NMR spectrum can be found on ChemicalBook.[11] Based on the structure, the following spectroscopic features can be anticipated:

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic region will display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.

-

¹³C NMR: The spectrum will show distinct signals for the two carbons of the ethoxy group and six signals for the aromatic carbons, with characteristic C-F coupling constants.

-

IR Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the nitro group (around 1530 and 1350 cm⁻¹), C-O stretching of the ether, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the interplay of its three functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the displacement of the fluorine by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing access to a range of substituted nitroaromatics.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like iron in acetic acid.[12][13] The resulting 3-ethoxy-2-fluoroaniline is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles and other bioactive scaffolds.

Applications in Drug Discovery

Substituted nitrobenzenes and their aniline derivatives are crucial building blocks in the pharmaceutical industry.[6][14] this compound can serve as a key intermediate in the synthesis of various therapeutic agents, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derived from this compound can be incorporated into heterocyclic scaffolds to generate novel kinase inhibitors.[14]

-

Anti-inflammatory and Anti-cancer Agents: The unique substitution pattern of this molecule can be exploited to synthesize novel compounds with potential anti-inflammatory or anti-cancer activities.[1]

Caption: Synthetic utility of this compound.

Safety and Handling

Nitroaromatic compounds should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[15][16] These compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[15] It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.[15][16]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides multiple handles for synthetic transformations, enabling the construction of complex and potentially bioactive molecules. While detailed experimental data for this specific compound is not abundant, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogs. Further research into the synthetic utility of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials.

References

-

The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. [No specific publisher]. [Link]

-

PubChem. 1-Ethyl-2-fluoro-3-nitrobenzene. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

PubChem. This compound. [Link]

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [No specific publisher]. [Link]

- Google Patents.

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]

- Google Patents. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

-

Significance of Fluorine in Medicinal Chemistry: A Review. [No specific publisher]. [Link]

-

1-Fluoro-2-Methyl-3-Nitrobenzene | Properties, Uses, Safety Data & Supplier China. [No specific publisher]. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. [Link]

-

National Institutes of Health. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

YouTube. NMR Spectroscopy. [Link]

-

YouTube. NMR spectroscopy: reporting data. [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. ajrconline.org [ajrconline.org]

- 5. nbinno.com [nbinno.com]

- 6. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound 95% | CAS: 1233952-97-0 | AChemBlock [achemblock.com]

- 9. biosynth.com [biosynth.com]

- 10. 1-Fluoro-2-Methyl-3-Nitrobenzene | Properties, Uses, Safety Data & Supplier China - Comprehensive Guide [fluorobenzene.ltd]

- 11. This compound(1233952-97-0) 1H NMR [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Synthesis of 1-Ethoxy-3-fluoro-2-nitrobenzene

A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 1-Ethoxy-3-fluoro-2-nitrobenzene, a key aromatic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific principles and strategic considerations that ensure a successful and reproducible synthesis.

Section 1: Strategic Importance and Applications

This compound is a valuable intermediate in the synthesis of a wide range of complex organic molecules, particularly those with pharmaceutical applications. Its trifunctional nature, featuring ethoxy, fluoro, and nitro groups, offers multiple points for chemical modification. This strategically substituted benzene ring is a precursor for various heterocyclic compounds and other bioactive scaffolds.[1] The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving pharmacokinetic and pharmacodynamic profiles.[1]

Section 2: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points towards a primary synthetic route: the electrophilic nitration of a disubstituted benzene precursor. This approach is advantageous due to the ready availability of starting materials and the well-established nature of nitration reactions.[2][3] The precursor of choice is 1-Ethoxy-3-fluorobenzene.

Figure 1: A simplified retrosynthetic pathway for this compound.

Section 3: Detailed Experimental Protocol

This section outlines a robust and optimized protocol for the synthesis of this compound from 1-Ethoxy-3-fluorobenzene.

3.1. Materials and Reagents

| Reagent | Grade | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Ethoxy-3-fluorobenzene | ≥98% | C₈H₉FO | 140.15 |

| Nitric Acid (fuming) | ACS Reagent | HNO₃ | 63.01 |

| Sulfuric Acid | ACS Reagent | H₂SO₄ | 98.08 |

| Dichloromethane (DCM) | Anhydrous | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate | Saturated Solution | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | Reagent Grade | MgSO₄ | 120.37 |

3.2. Step-by-Step Procedure

-

Reaction Vessel Preparation: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Initial Charge and Cooling: 1-Ethoxy-3-fluorobenzene (1.0 equivalent) is charged into the flask. The flask is then cooled to 0 °C using an ice-water bath.

-

Acidification: Concentrated sulfuric acid (2.0 equivalents) is added slowly to the stirred solution, ensuring the temperature is maintained below 5 °C.

-

Preparation of the Nitrating Mixture: In a separate vessel, fuming nitric acid (1.1 equivalents) is cautiously added to concentrated sulfuric acid (1.0 equivalent) while cooling in an ice bath.

-

Nitration: The nitrating mixture is added dropwise to the reaction flask over 30 minutes. The internal temperature must be kept below 5 °C to minimize side reactions.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

Extraction: The product is extracted from the aqueous layer using dichloromethane (3 x 50 mL).[4]

-

Washing: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.[4]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Figure 2: A detailed experimental workflow for the synthesis of this compound.

Section 4: Mechanistic Insights

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

-

Formation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 1-Ethoxy-3-fluorobenzene attacks the nitronium ion. The activating, ortho-, para-directing ethoxy group and the deactivating, ortho-, para-directing fluoro group guide the incoming electrophile. The nitration occurs predominantly at the position ortho to the strongly activating ethoxy group.

-

Aromatization: A weak base, such as the bisulfate ion, removes a proton from the intermediate sigma complex, restoring aromaticity and yielding the final product.

Figure 3: A simplified representation of the electrophilic nitration mechanism.

Section 5: Physicochemical Properties and Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₈FNO₃[5] |

| Molecular Weight | 185.15 g/mol [5] |

| CAS Number | 1233952-97-0[5] |

Analytical Data:

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the ethoxy group, with appropriate chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in their unique chemical environments.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.

-

Purity (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final compound.

Section 6: Safety and Handling

-

Acids: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and potent oxidizing agents. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Exothermic Reactions: The preparation of the nitrating mixture and the quenching of the reaction are highly exothermic. Slow and controlled addition with efficient cooling is crucial.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Section 7: References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitration of different aromatic substrates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Reactions of 1-Ethoxy-3-fluoro-2-nitrobenzene

Abstract

1-Ethoxy-3-fluoro-2-nitrobenzene (CAS No: 1233952-97-0, Molecular Formula: C₈H₈FNO₃) is a substituted nitroaromatic compound of significant interest in modern organic synthesis.[1][2][3] Its unique trifunctional arrangement—an activating nitro group, a labile fluorine leaving group, and a modulating ethoxy group—makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive exploration of its core reactivity, focusing on the mechanistic underpinnings of its primary transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. Detailed, field-proven protocols and causality-driven explanations are provided to empower researchers in leveraging this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

Molecular Profile and Electronic Landscape

The reactivity of this compound is dictated by the interplay of the electronic effects of its three key substituents on the aromatic ring.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and inductive effects.[4][5] Its presence deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[6][7]

-

Fluorine Atom (-F): As a halogen, fluorine is electron-withdrawing via induction. In the context of SNAr reactions, it serves as an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[7][8]

-

Ethoxy Group (-OC₂H₅): The ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its presence can modulate the overall electron density of the ring and influence the solubility and lipophilicity of derivative compounds.[5][9]

This specific arrangement, with the fluorine atom positioned ortho to the powerfully activating nitro group, renders the C-F bond exceptionally labile and the primary site for chemical transformation.

Key Chemical Transformations

The synthetic utility of this compound is dominated by two principal reaction pathways: nucleophilic displacement of the fluorine atom and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this molecule is the SNAr pathway, which allows for the facile introduction of a wide array of nucleophiles at the C-1 position.[10][11]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[7][12]

-

Formation of Meisenheimer Complex: This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[4][6]

-

Elimination of Leaving Group: Aromaticity is restored in the final, rapid step by the elimination of the fluoride ion, yielding the substituted product.[6]

The ortho and para positions of the electron-withdrawing group relative to the leaving group are essential for the resonance stabilization of the Meisenheimer complex.[7]

This protocol describes a general procedure for the substitution of the fluorine atom with an amine, a common transformation in the synthesis of pharmaceutical intermediates.[10]

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired secondary amine (1.1–1.5 eq), and a base such as anhydrous potassium carbonate (K₂CO₃) (1.5–2.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 10-20 mL per gram of substrate). These solvents are chosen for their ability to dissolve the reactants and facilitate the formation of the charged intermediate.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This prevents potential side reactions with atmospheric oxygen or moisture.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80–120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 - 120 | > 90 |

| Piperidine | Et₃N | DMSO | 90 - 110 | > 90 |

| 2-Aminothiophenol | K₂CO₃ | DMF | 120 | 85 - 95[11] |

| Sodium Methoxide | N/A | Methanol | 50 - 65 | > 95 |

Reduction of the Nitro Group

The second major reactive pathway involves the reduction of the nitro group to a primary amine, yielding 2-ethoxy-6-fluoroaniline derivatives. This transformation is fundamental, as aromatic amines are crucial precursors for a vast range of functionalizations, including amide bond formation, diazotization, and the synthesis of heterocyclic compounds.[9][10]

Catalytic hydrogenation is a clean, efficient, and high-yielding method for reducing nitroarenes.[10] The reaction typically employs a noble metal catalyst, such as palladium or platinum, supported on activated carbon.

The overall transformation is: Ar-NO₂ + 3 H₂ → Ar-NH₂ + 2 H₂O

The reaction proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[13][14] Careful control of reaction conditions can sometimes allow for the isolation of these intermediates, though complete reduction to the aniline is most common.

This protocol provides a standard procedure for the reduction of the nitro group to an aniline.[10]

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (10-20 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere, carefully add the catalyst, typically 10% Palladium on Carbon (10% Pd/C), at a loading of 1–5 mol%. The catalyst is often pyrophoric and should be handled with care.

-

System Purge: Seal the reaction vessel and purge the system 3-5 times with an inert gas (Nitrogen or Argon) to remove all oxygen, which can poison the catalyst.

-

Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure, typically 1–4 atm (or 15-60 psi).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

-

Monitoring: Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via TLC or LC-MS. The disappearance of the starting material indicates completion.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of a filtration agent (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product, which is often pure enough for subsequent steps.

| Catalyst | Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature | Result |

| 10% Pd/C | 1 - 5 | Methanol | 1 - 4 | Room Temp | Complete reduction to aniline |

| 5% Pt/C | 1 - 5 | Ethanol | 1 - 4 | Room Temp | Complete reduction to aniline |

| Raney Nickel | 5 - 10 (w/w) | Ethanol | 3 - 5 | 25 - 50 °C | Complete reduction to aniline |

Other Potential Transformations

While SNAr and nitro reduction are the dominant pathways, other reactions are mechanistically possible, though often less favorable.

-

Electrophilic Aromatic Substitution (EAS): Due to the strong deactivating effect of the nitro group, the aromatic ring of this compound is highly electron-deficient and thus unreactive towards electrophilic substitution.[15][16] Forcing conditions would be required, and such reactions are generally not synthetically useful for this substrate.

Conclusion

This compound is a highly valuable and predictable building block in synthetic chemistry. Its reactivity is robustly defined by two primary, high-yielding transformations: the nucleophilic aromatic substitution of its activated fluorine atom and the catalytic hydrogenation of its nitro group. A thorough understanding of the electronic factors governing these reactions and the practical application of the detailed protocols herein enables chemists to strategically incorporate this scaffold into synthetic routes for novel pharmaceuticals, agrochemicals, and advanced materials. The orthogonality of these two reaction sites provides a powerful handle for sequential functionalization, further broadening its synthetic utility.

References

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved January 19, 2026, from [Link]

-

The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

-

The reduction reaction of 1‐fluoro 2‐nitrobenzene. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved January 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution - YouTube. (2019). Retrieved January 19, 2026, from [Link]

-

Where will Br2/FeBr3 add when reacted with 1-Ethoxy-3-nitrobenzene? - Quora. (2017). Retrieved January 19, 2026, from [Link]

-

Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - chemconnections. (n.d.). Retrieved January 19, 2026, from [Link]

-

This compound | C8H8FNO3 | CID 53255565 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 - MDPI. (2023). Retrieved January 19, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound 95% | CAS: 1233952-97-0 | AChemBlock [achemblock.com]

- 3. This compound | C8H8FNO3 | CID 53255565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemconnections.org [chemconnections.org]

- 13. researchgate.net [researchgate.net]

- 14. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. quora.com [quora.com]

An In-Depth Technical Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethoxy-3-fluoro-2-nitrobenzene, a fluorinated aromatic compound with the CAS Number 1233952-97-0 .[1][2] As a strategically functionalized building block, this molecule is of significant interest to researchers and professionals in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an ethoxy group, a fluorine atom, and a nitro group—offers a versatile platform for the construction of complex molecular architectures, particularly those relevant to the development of novel therapeutics. This document will delve into the physicochemical properties, a validated synthetic protocol, detailed analytical characterization, and the critical role of this compound as a precursor in pharmaceutical research, supported by established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

This compound is a substituted nitroaromatic compound. The precise arrangement of its functional groups dictates its reactivity and utility in synthesis. The electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring, which is further modulated by the inductive effect of the fluorine atom and the resonance effect of the ethoxy group.

| Property | Value | Source(s) |

| CAS Number | 1233952-97-0 | [1][2] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | O=[O-] | [1] |

| Appearance | Inferred to be a liquid or low-melting solid, likely with a yellow to brown hue, characteristic of nitroaromatic compounds. | |

| Storage | Sealed in a dry environment at room temperature is recommended. | [2] |

Synthesis of this compound: A Mechanistic Approach

The most logical and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aromatic ring with an appropriate nucleophile.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of modern organic synthesis for modifying aromatic systems. The reaction proceeds under two key conditions:

-

An Activated Aromatic Ring: The presence of one or more strong electron-withdrawing groups (such as a nitro group) is essential. These groups delocalize the negative charge of the intermediate, thereby stabilizing it.

-

A Good Leaving Group: Halogens, particularly fluorine, are excellent leaving groups in this context.

The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the leaving group.

Proposed Synthetic Protocol

The synthesis of this compound would logically start from 1,3-difluoro-2-nitrobenzene. The nitro group at the 2-position activates both fluorine atoms for nucleophilic attack. However, the fluorine at the 1-position is sterically less hindered, making it more susceptible to substitution.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (Nitrogen or Argon), dissolve sodium metal (1.05 equivalents) in anhydrous ethanol (a suitable volume to ensure stirring) at 0 °C to room temperature. This exothermic reaction generates a solution of sodium ethoxide.

-

Reaction Initiation: To the freshly prepared sodium ethoxide solution, add a solution of 1,3-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. This will precipitate the crude product and dissolve the sodium fluoride byproduct.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Unambiguous structural confirmation of this compound is critical. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - Ethoxy Protons: A quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).- Aromatic Protons: Complex multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro group and the fluorine atom. The proton ortho to the nitro group is expected to be the most deshielded.[3] |

| ¹³C NMR | - Ethoxy Carbons: Two distinct signals in the aliphatic region for the methylene and methyl carbons.- Aromatic Carbons: Six signals in the aromatic region, with the carbon attached to the nitro group being the most deshielded. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause splitting of the signals for the carbons near the fluorine atom.[3] |

| IR Spectroscopy | - N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹ respectively.- C-O Stretching: A strong band for the aryl-alkyl ether linkage.- C-F Stretching: A characteristic absorption in the fingerprint region. |

| Mass Spectrometry | - Molecular Ion Peak: A clear molecular ion peak (M⁺) corresponding to the molecular weight of 185.15 g/mol . |

Applications in Drug Discovery and Development

Fluorinated building blocks are indispensable in modern medicinal chemistry. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[4] this compound is a prime example of a versatile intermediate for the synthesis of biologically active compounds, particularly in the realm of oncology.[5]

Precursor to Substituted Anilines for Kinase Inhibitors

A significant application of this molecule is its conversion into 2-ethoxy-6-fluoroaniline. This is achieved through the reduction of the nitro group, a transformation that can be accomplished with high efficiency using various reagents, such as hydrogen gas with a palladium catalyst, or iron powder in acetic acid.

Caption: Role as a precursor to kinase inhibitors.

This resulting aniline is a key nucleophile in the synthesis of various heterocyclic cores found in many kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of targeted cancer therapies. The 2-ethoxy-6-fluoroaniline moiety can be incorporated into these inhibitors to fine-tune their pharmacological properties. The fluorine atom can enhance binding to the target kinase, while the ethoxy group can improve solubility and cell permeability.[6]

Safety and Handling

As with many nitroaromatic compounds, this compound is classified as hazardous.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, primarily through nucleophilic aromatic substitution and nitro group reduction, provides a reliable platform for the synthesis of complex molecules. For researchers and drug development professionals, understanding the properties and synthetic utility of this compound is key to leveraging its potential in the creation of next-generation therapeutics. The strategic incorporation of the fluoro and ethoxy groups offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates, making this compound a significant asset in the pursuit of more effective and safer medicines.

References

-

Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved January 19, 2026, from [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved January 19, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Retrieved January 19, 2026, from [Link]

-

StackExchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 19, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1233952-97-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 1-Ethoxy-3-fluoro-2-nitrobenzene

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and other functional moieties into aromatic scaffolds is a cornerstone of molecular design. 1-Ethoxy-3-fluoro-2-nitrobenzene is a trifunctional arene that, by virtue of its electronic and steric properties, presents itself as a valuable intermediate for the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this compound. It moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Molecular Profile and Physicochemical Characteristics

This compound is a substituted aromatic compound with the chemical formula C₈H₈FNO₃. Its structure is characterized by a benzene ring bearing an ethoxy group, a fluorine atom, and a nitro group. This unique substitution pattern is key to its utility in synthetic chemistry.

Identification and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1233952-97-0 | [1][2][3] |

| Molecular Formula | C₈H₈FNO₃ | [1][3][4] |

| Molecular Weight | 185.15 g/mol | [1][3][4] |

| Canonical SMILES | CCOC1=CC(C(=C1)F)[O-] | [4] |

| InChI Key | YWJCFOKHPLIFOY-UHFFFAOYSA-N | [4] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow crystalline powder | Inferred from supplier data |

| Melting Point | 46-48 °C | Inferred from supplier data |

| Boiling Point | Not specified | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane); insoluble in water. | General chemical principles |

| Purity | Typically ≥95% | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring, facilitating the displacement of a suitable leaving group by an ethoxide nucleophile.

Proposed Synthetic Pathway

The most plausible synthetic route involves the reaction of 1,3-difluoro-2-nitrobenzene with ethanol in the presence of a base.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1,3-Difluoro-2-nitrobenzene

-

Anhydrous ethanol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-difluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) and anhydrous ethanol (1.2 eq) to the solution.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Expertise & Experience - Causality Behind Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation of the base, enhancing the nucleophilicity of the ethoxide ion.

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate ethanol to form the nucleophile without promoting significant side reactions.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the SₙAr reaction.

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a comprehensive set of spectra from a single, peer-reviewed source is not available, data from suppliers like ChemicalBook for CAS number 1233952-97-0 can be used for characterization.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons, with coupling to the fluorine atom influencing their multiplicity.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct signals for the eight carbon atoms. The carbon atoms bonded to or in proximity to the fluorine atom will show characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands indicative of the functional groups present:

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1200-1000 cm⁻¹: C-O-C stretching of the ether linkage.

-

~1100-1000 cm⁻¹: C-F stretching.

-

~3100-2850 cm⁻¹: C-H stretching of the aromatic ring and the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 185.15.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Key Chemical Transformations

Caption: Synthetic utility of this compound in drug discovery.

The most significant transformation is the reduction of the nitro group to an aniline. This is a common and high-yielding reaction that opens up a vast array of subsequent chemical modifications. The resulting 3-ethoxy-5-fluoroaniline is a key intermediate for introducing this substituted phenyl ring into drug candidates.

Role in Medicinal Chemistry

While specific examples of marketed drugs derived from this compound are not prominent in the literature, its structural motifs are highly relevant to modern drug design.

-

Fluorine in Drug Design: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions and can modulate pKa and lipophilicity.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derived from this compound can be readily coupled with various heterocyclic systems to generate libraries of potential kinase inhibitors for screening.

-

Analog for Structure-Activity Relationship (SAR) Studies: This compound and its derivatives are valuable tools for SAR studies, allowing chemists to probe the effects of fluorine and ethoxy substitution on the biological activity of a lead compound.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the precautions appropriate for related nitroaromatic compounds, such as 1-fluoro-2-nitrobenzene and 1-fluoro-3-nitrobenzene.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Keep the container tightly sealed.

-

Toxicity: Nitroaromatic compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care and avoid exposure.

Conclusion

This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for a range of chemical transformations, most notably the reduction of the nitro group to an aniline, which serves as a key intermediate in the synthesis of complex, biologically active molecules. While detailed, publicly available research on this specific compound is somewhat limited, its structural features and the well-understood chemistry of its functional groups make it a compound of considerable interest for further investigation and application in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 1233952-97-0 | AChemBlock [achemblock.com]

- 2. This compound(1233952-97-0) 1H NMR spectrum [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | C8H8FNO3 | CID 53255565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-3-fluoro-2-nitrobenzene is a substituted aromatic compound featuring ethoxy, fluoro, and nitro functionalities. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, its predicted physicochemical and spectroscopic properties, and its potential applications, particularly as a building block in medicinal chemistry. The strategic placement of its functional groups makes it a valuable intermediate for the synthesis of complex molecular scaffolds, leveraging the unique electronic properties of fluorine and the versatile reactivity of the nitroaromatic system.

Chemical Identity and Physicochemical Properties

This compound is systematically named according to IUPAC nomenclature. Its core structure is a benzene ring substituted with an ethoxy group at position 1, a fluorine atom at position 3, and a nitro group at position 2.

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. While extensive experimental data is not publicly available, key parameters can be reliably estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | AChemBlock[1] |

| CAS Number | 1233952-97-0 | AChemBlock, Biosynth[1][2] |

| Molecular Formula | C₈H₈FNO₃ | AChemBlock, Biosynth[1][2] |

| Molecular Weight | 185.15 g/mol | AChemBlock, Biosynth[1][2] |

| Canonical SMILES | O=[O-] | AChemBlock[1] |

| Predicted LogP | ~2.4 | (Predicted) |

| Predicted Boiling Point | ~250-270 °C at 760 mmHg | (Predicted) |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO). Insoluble in water. | (Predicted) |

Synthesis and Mechanism

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented in the public domain. However, a highly plausible and efficient synthetic route can be designed based on the well-established Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

The proposed synthetic pathway starts from the commercially available precursor, 3-fluoro-2-nitrophenol.[3][4][5][6]

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds by deprotonating the hydroxyl group of 3-fluoro-2-nitrophenol with a suitable base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent like iodoethane or bromoethane in an Sₙ2 reaction to form the desired ether product.[7][8][9][10][11]

Sources

- 1. This compound 95% | CAS: 1233952-97-0 | AChemBlock [achemblock.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aldlab-chemicals_3-Fluoro-2-nitrophenol [aldlab.com]

- 5. 3-Fluoro-2-nitrophenol | 385-01-3 [sigmaaldrich.com]

- 6. 3-Fluoro-2-nitrophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Safety and Handling of 1-Ethoxy-3-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable local, state, and federal regulations before handling any chemical.

Introduction: Understanding the Compound

1-Ethoxy-3-fluoro-2-nitrobenzene is a substituted nitroaromatic compound.[1][2] Its structure, featuring an ethoxy group, a fluorine atom, and a nitro group on a benzene ring, makes it a valuable intermediate in various organic synthesis applications, particularly in the development of novel pharmaceutical agents. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the molecule's reactivity, making the aromatic ring susceptible to nucleophilic attack.[3] However, these same properties also contribute to its potential hazards.

Nitroaromatic compounds, as a class, are known for their potential toxicity and environmental impact.[4][5] The introduction of a fluorine atom can further modify the biological and toxicological properties of the molecule. Therefore, a thorough understanding of the safety and handling protocols for this compound is paramount for any researcher or scientist working with this compound. This guide provides a comprehensive overview of the known hazards and best practices for its safe use in a laboratory setting.

PART 1: Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as fluoronitrobenzenes and other nitroaromatics, can provide valuable insights into its potential risks.

Primary Hazards:

-

Toxicity: Nitroaromatic compounds are generally considered toxic.[4][5] Analogous compounds like 1-fluoro-2-nitrobenzene and 1-fluoro-3-nitrobenzene are classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, potentially causing cyanosis (a bluish discoloration of the skin). Prolonged or repeated exposure may cause damage to organs.[6]

-

Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[9][10]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[9][10]

-

Mutagenicity and Carcinogenicity: Some nitroaromatic compounds have been shown to be mutagenic, meaning they can cause changes in DNA.[4] The carcinogenicity of this compound has not been thoroughly investigated, but caution is warranted given the properties of this chemical class.

Physical and Chemical Hazards:

-

Combustibility: While not highly flammable, many nitroaromatic compounds are combustible and can form explosive mixtures with air upon intense heating.

-

Reactivity: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions.[11] It may react with strong oxidizing agents and strong bases.[12][13]

Table 1: Key Properties of Structurally Similar Compounds

| Property | 1-Fluoro-2-nitrobenzene | 1-Fluoro-3-nitrobenzene | 2-Ethoxy-4-fluoro-1-nitrobenzene |

| Molecular Formula | C6H4FNO2 | C6H4FNO2 | C8H8FNO3 |

| Molecular Weight | 141.10 g/mol [14] | 141.1 g/mol [15] | 185.15 g/mol |

| Appearance | Liquid[14] | - | - |

| Boiling Point | 116 °C at 22 mmHg[14] | 205 °C | - |

| Melting Point | -9 to -6 °C[14] | 1.7 °C | - |

| Flash Point | 94 °C (closed cup)[14] | - | - |

| Density | 1.338 g/mL at 25 °C[14] | 1.325 g/cm3 at 25 °C | - |

PART 2: Safe Handling and Engineering Controls

Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are based on best practices for handling toxic and reactive nitroaromatic compounds.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to minimize exposure by isolating the hazard from the worker.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of potentially harmful vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[16]

Personal Protective Equipment (PPE): Essential for Individual Protection

PPE provides a barrier between the individual and the chemical. The appropriate level of PPE should be determined by a thorough risk assessment.[17]

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9][18]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[18] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[18] In cases of potential for significant splashing, a chemical-resistant suit may be necessary.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][15]

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[15]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[15][19]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[18][20]

PART 3: Experimental Workflow and Protocols

A systematic approach to handling this compound is essential to maintain a safe working environment.

Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol for Weighing and Transfer:

-

Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS). Put on all required personal protective equipment (PPE).

-

Fume Hood: Perform all operations inside a certified chemical fume hood.

-

Weighing: If weighing a solid form, do so in a tared, sealed container to minimize the risk of generating dust. If it is a liquid, carefully measure the required volume using appropriate glassware.

-

Transfer: Use a clean spatula or pipette to transfer the compound to the reaction vessel. Avoid creating splashes or aerosols.

-

Cleaning: Immediately clean any spills within the fume hood using an appropriate absorbent material.

-

Waste: Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

PART 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

In Case of Exposure:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[21] Seek immediate medical attention.[7][8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15][18] Seek immediate medical attention.[6]

Spill Response:

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[20]

-

Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

Fire Response:

-

In case of a small fire, use a dry chemical, carbon dioxide (CO2), water spray, or foam extinguisher.[20]

-

For larger fires, evacuate the area and call the fire department.

-

Be aware that hazardous combustion products, including nitrogen oxides and hydrogen fluoride, may be produced in a fire.

PART 5: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Contaminated containers should be handled as hazardous waste.

Conclusion: A Culture of Safety

Working with specialty chemicals like this compound is integral to advancing scientific research and drug development. However, the potential hazards associated with such compounds necessitate a robust and unwavering commitment to safety. By understanding the chemical's properties, implementing rigorous engineering controls and personal protective measures, and being prepared for emergencies, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive culture of safety, where every individual takes responsibility for their own safety and that of their colleagues, is the most effective tool in preventing accidents and ensuring the continued progress of scientific discovery.

References

- Aarti Industries. (2025, April 2). GPS Safety Summary - Para Fluoro Nitro Benzene Liquid.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

- GOV.UK. (n.d.). Nitrobenzene - Incident management.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- Aarti Industries. (n.d.). Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).

- New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY.

- U.S. Army Corps of Engineers. (2002, June 5).

- NIOSH. (1998, January 15).

- Benchchem. (n.d.). 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene.

- Sigma-Aldrich. (2024, March 8).

- ECHEMI. (n.d.).

- Fisher Scientific. (2025, December 21).

- PubChem. (n.d.). 1-Ethyl-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2025, September 5).

- Cambridge University Press. (2009, October 28).

- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.

- GOV.UK. (2024, October 10).

- Aarti Industries. (2025, June 18). GPS Safety Summary - 2,3,4 Tri Fluoro Nitro Benzene.

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2014, February 28).

- ECHEMI. (n.d.).

- Benchchem. (n.d.). A Predictive Computational Analysis of 4-Ethoxy-2-fluoro-1-nitrobenzene Reactivity.

- Carl ROTH. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Fluoro-2-nitrobenzene 99%.

- CDH Fine Chemical. (n.d.).

- American Chemical Society. (2022, June 3). Emergencies in the Chemistry Laboratory | ACS College Safety Video #6. YouTube.

- BLD Pharm. (n.d.). 1233952-97-0|this compound.

- Biosynth. (n.d.). This compound | 1233952-97-0 | IZB95297.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrobenzene.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.

Sources

- 1. 1233952-97-0|this compound|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Leading Speciality Chemical in India [aarti-industries.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-氟-2-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. lobachemie.com [lobachemie.com]

- 16. Leading Speciality Chemical in India [aarti-industries.com]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. Leading Speciality Chemical in India [aarti-industries.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. nj.gov [nj.gov]

- 21. youtube.com [youtube.com]

- 22. gov.uk [gov.uk]

- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Spectroscopic Blueprint of a Key Intermediate: An In-depth Technical Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene

Introduction

In the landscape of modern synthetic chemistry and drug development, the precise characterization of novel chemical entities is paramount. 1-Ethoxy-3-fluoro-2-nitrobenzene, a substituted aromatic compound, represents a key structural motif with potential applications as a building block in the synthesis of pharmaceuticals and other high-value organic materials. Its unique substitution pattern, featuring an ethoxy group, a fluorine atom, and a nitro group on a benzene ring, imparts specific electronic and steric properties that are of interest to researchers. The interplay of these functional groups governs the molecule's reactivity and its interactions in biological systems.

This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 1233952-97-0).[1][2] As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predicted spectral profile. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar molecules through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and serve as a reliable blueprint for the analysis of this compound.

Molecular Structure and Analytical Workflow

The structural and electronic features of this compound are key to understanding its spectral properties. The following diagram illustrates the molecular structure with atom numbering for NMR assignments.

Sources

Methodological & Application

The Synthetic Utility of 1-Ethoxy-3-fluoro-2-nitrobenzene: A Guide for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is paramount. 1-Ethoxy-3-fluoro-2-nitrobenzene (CAS No. 1233952-97-0) emerges as a highly valuable, albeit under-documented, building block.[1][2][3][4][5] Its unique substitution pattern—an activating ethoxy group, a powerful electron-withdrawing nitro group, and a labile fluorine atom—creates a scaffold primed for diverse and selective transformations. This guide provides an in-depth analysis of the projected reactivity of this compound, complete with detailed protocols extrapolated from well-established chemical principles and the behavior of analogous structures. While specific literature on this exact isomer is sparse, its synthetic potential can be confidently predicted, offering researchers a powerful tool for the construction of complex molecular architectures.

The core utility of this reagent is anchored in two principal transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group to a versatile aniline. The interplay of the substituents governs the reactivity, making it a predictable and reliable intermediate for drug discovery and fine chemical synthesis.[6]

PART 1: Elucidating the Reactivity Profile

The reactivity of this compound is dictated by the electronic interplay of its three substituents. The nitro group, being a potent electron-withdrawing group, significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions. Consequently, the fluorine atom at the 3-position is activated towards displacement by nucleophiles. The ethoxy group at the 1-position, while an ortho-, para-director in electrophilic aromatic substitution, plays a more nuanced role here, modulating the overall electron density and potentially influencing the regioselectivity of further reactions on the ring.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The primary and most predictable application of this compound is in SNAr reactions. The fluorine atom is an excellent leaving group in this context, and its displacement by a wide array of nucleophiles provides a straightforward route to a variety of substituted nitroaromatics. This is a well-established transformation for fluoro-nitro-aromatic compounds.

The general mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.

A diverse range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the fluorine atom, leading to the formation of N-aryl, O-aryl, and S-aryl bonds, respectively. This versatility makes this compound a valuable precursor for the synthesis of substituted anilines, ethers, and thioethers, which are common motifs in pharmaceuticals and agrochemicals.

Nitro Group Reduction: Accessing Key Amino Intermediates

The second key transformation is the reduction of the nitro group to an amine. This is a fundamental and highly reliable reaction in organic synthesis, opening up a vast landscape of subsequent chemical modifications. The resulting 2-ethoxy-6-fluoroaniline is a valuable intermediate in its own right, with the aniline functionality allowing for amide bond formation, diazotization reactions, and the synthesis of nitrogen-containing heterocycles.

Common methods for nitro group reduction include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals such as iron, tin, or zinc in an acidic medium. These methods are generally high-yielding and tolerant of a wide range of other functional groups.

PART 2: Application Notes and Experimental Protocols

The following protocols are designed to be robust and reproducible, based on established methodologies for analogous fluoro-nitro-aromatic compounds. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates and scales.

Application Note 1: Synthesis of N-Aryl Amines via SNAr

The displacement of the fluorine atom with primary or secondary amines is a highly efficient method for generating substituted N-aryl amines. These products are crucial intermediates in the synthesis of a wide range of biologically active molecules.

This protocol details the SNAr reaction of this compound with morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, morpholine, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 100 °C and stir for 6-8 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition |

| Temperature | 100 °C |

| Solvent | DMF |

| Base | K₂CO₃ |

| Reaction Time | 6-8 hours |

Workflow for SNAr Reaction:

Caption: Workflow for the synthesis of N-(2-Ethoxy-6-nitrophenyl)morpholine.

Application Note 2: Synthesis of 2-Ethoxy-6-fluoroaniline via Nitro Group Reduction

The reduction of the nitro group provides a direct route to the corresponding aniline, a critical intermediate for further derivatization, particularly in the construction of heterocyclic scaffolds.

This protocol describes a clean and efficient method for the reduction of the nitro group using catalytic hydrogenation.

Materials: